

Desmethylocaglamide Structure-Activity Relationship: An In-depth Technical Guide

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Compound of Interest

Compound Name: Desmethylocaglamide

Cat. No.: B1639615

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Introduction

Desmethylocaglamide, a member of the rocaglamide family of natural products, has garnered significant attention in the field of cancer research due to its potent antiproliferative and pro-apoptotic activities. These compounds, isolated from plants of the *Aglaia* genus, feature a unique cyclopenta[b]benzofuran skeleton that is crucial for their biological function.^[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **desmethylocaglamide** and its analogues, detailing the key structural modifications that influence their therapeutic potential. The primary mechanism of action for this class of compounds involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein translation.^{[2][3][4][5]} Additionally, rocaglamides have been shown to modulate the Raf-MEK-ERK signaling pathway by targeting prohibitins.^[6] ^[7] This guide presents quantitative data in structured tables, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts in this area.

Core Structure and Key Positions for Modification

The foundational structure for the biological activity of **desmethylocaglamide** and its congeners is the cyclopenta[b]benzofuran core. The numbering of this core structure is critical for understanding the SAR, with key positions for modification being C-1, C-2, C-3, C-6, C-8, and C-8b, as well as the C-3' position on the phenyl ring B.

Structure-Activity Relationship Analysis

The biological activity of **desmethylocaglamide** derivatives is highly sensitive to substitutions at various positions on the core scaffold. The following sections summarize the key SAR findings.

Substitutions on the Cyclopentane Ring (C-1, C-2, C-3)

Modifications on the five-membered ring significantly impact the antiproliferative potency of rocaglamide analogues.

- C-1 Position: Acetylation of the hydroxyl group at the C-1 position has been observed to diminish the activity of the compounds.[\[1\]](#)
- C-2 Position: The nature of the substituent at the C-2 position is a critical determinant of activity. Bulky aminoacyl substituents at this position have been shown to reduce the antiproliferative effects.[\[1\]](#)
- C-3 Position: The introduction of a hydroxyl or methoxy group at the C-3 position of the rocaglamide skeleton also leads to a decrease in activity.[\[1\]](#)

Modifications on the Benzofuran Moiety (C-6, C-8, C-8b)

Alterations to the benzofuran portion of the molecule also play a crucial role in modulating biological activity.

- C-8 Position: The presence of a methoxy group at the C-8 position appears to be important for cytotoxicity.[\[8\]](#)
- C-8b Position: Substitution of the hydroxyl group at C-8b with a methoxy group has been shown to lead to a loss of insecticidal activity and reduced cytotoxicity against cancer cells.
[\[8\]](#)

Phenyl Ring B (C-3') Substitutions

The substitution pattern on the C-3' phenyl ring also influences the biological profile of these compounds.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activities (IC50 values) of **desmethylocaglamide** and its key analogues against various human cancer cell lines. This data allows for a direct comparison of the potency of different structural modifications.

Table 1: Cytotoxicity of Rocaglamide Derivatives Against Human Cancer Cell Lines

Compound	Cell Line	IC50 (μM)	Reference
Didesmethylocaglamide	MONO-MAC-6	0.004	[1][9]
Didesmethylocaglamide	MEL-JUSO	0.013	[1][9]
Rocaglamide A	RPMI-7951	0.002 μg/mL	[10]
Rocaglamide A	kB	0.006 μg/mL	[10]
Silvestrol	A549	0.033	[11]
epi-Silvestrol	A549	0.030	[11]
4'-Desmethoxy-epi-silvestrol	LIM1215	0.010	[11]
8b-Methoxy-desmethylocaglamide	K562	> 10 μg/mL	[8]
3'-Hydroxy-8b-methoxyrocaglamide	K562	> 10 μg/mL	[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon these findings.

Cell Viability and Cytotoxicity Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- **Cell Plating:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^5 cells per well and incubate for 24 hours to allow for cell attachment.[\[2\]](#)
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds (e.g., 12.5, 25, 50, 100, 150, 200, 500 nM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).[\[2\]](#) Include a vehicle control (e.g., DMSO).
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[\[12\]](#)
- **Formazan Solubilization:** Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[\[12\]](#)
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[\[12\]](#)

Apoptosis Detection

2. Caspase-3 Cleavage Western Blot

This assay detects the activation of caspase-3, a key executioner caspase in apoptosis, by identifying its cleaved fragments.

- **Cell Lysis:** Treat cells with the test compound for the desired time. Harvest and lyse the cells in ice-cold lysis buffer containing protease inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
- **SDS-PAGE:** Load equal amounts of protein (e.g., 20 μ g) per lane onto a 10-15% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[\[13\]](#)

- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[\[13\]](#)
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., rabbit polyclonal) overnight at 4°C.[\[14\]](#)
- **Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[\[13\]](#)
- **Detection:** Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[\[13\]](#)

Target Engagement and Signaling Pathway Analysis

3. In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

- **System Preparation:** Utilize a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate system).
- **Reaction Mixture:** Prepare a reaction mixture containing the lysate, an amino acid mixture (including a radiolabeled amino acid like ^{35}S -methionine), an mRNA template (e.g., luciferase mRNA), and the test compound at various concentrations.
- **Incubation:** Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes).[\[15\]](#)
- **Measurement of Protein Synthesis:** Quantify the amount of newly synthesized protein by measuring the incorporation of the radiolabeled amino acid, typically by scintillation counting after precipitation of the proteins. Alternatively, if a luciferase reporter is used, its activity can be measured using a luminometer.[\[15\]](#)

4. ERK Phosphorylation Western Blot

This assay assesses the phosphorylation status of ERK1/2, a key downstream effector in the Raf-MEK-ERK signaling pathway.

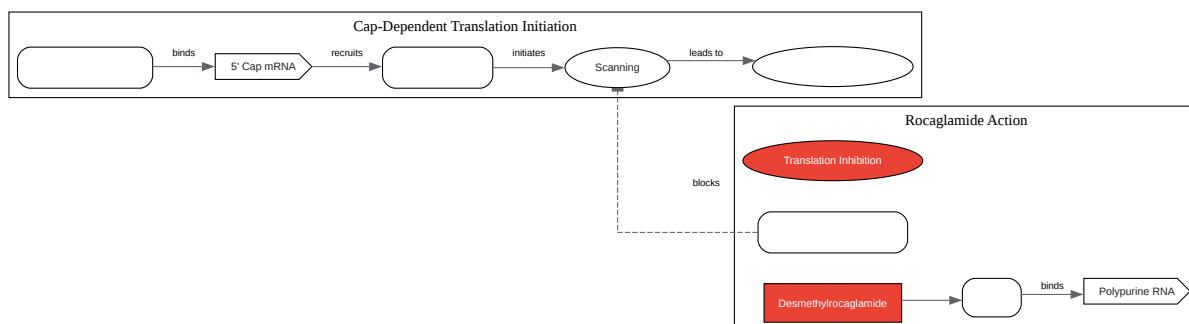
- **Cell Treatment and Lysis:** Treat cells with the test compound for the desired duration. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
- **Western Blotting:** Perform SDS-PAGE, protein transfer, and blocking as described for the caspase-3 cleavage assay.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK). A separate blot should be probed with an antibody for total ERK1/2 as a loading control.
- **Secondary Antibody and Detection:** Proceed with HRP-conjugated secondary antibody incubation and ECL detection as previously described.
- **Quantification:** Densitometry can be used to quantify the band intensities and determine the ratio of p-ERK to total ERK.

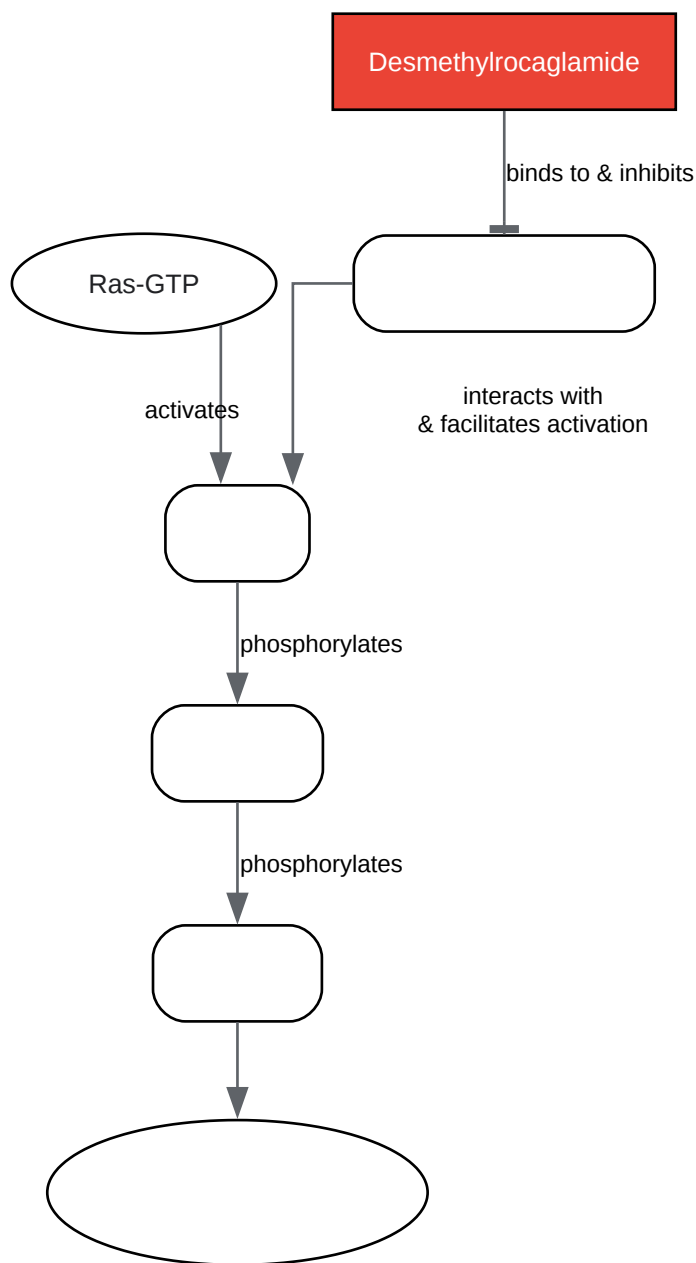
Signaling Pathways and Mechanisms of Action

Desmethylocaglamide and related compounds exert their biological effects primarily through the inhibition of protein synthesis and modulation of key signaling pathways.

Inhibition of eIF4A and Translation Initiation

The primary molecular target of rocaglamides is the DEAD-box RNA helicase eIF4A.^{[3][4][5]} By binding to the eIF4A-RNA complex, rocaglamides "clamp" eIF4A onto polypurine sequences within the 5' untranslated regions (UTRs) of specific mRNAs.^{[3][16]} This action stalls the scanning 43S preinitiation complex, thereby inhibiting the translation of a subset of mRNAs, many of which encode proteins crucial for cell proliferation and survival.





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